[2,3'-Bipyridin]-5-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-pyridin-3-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-6-9-3-4-11(14-7-9)10-2-1-5-13-8-10/h1-5,7-8H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZBNOXFGYISRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Bipyridin 5 Ylmethanamine and Its Analogues
Construction of the Bipyridine Core System
The formation of the C-C bond linking the two pyridine (B92270) rings is the critical step in synthesizing the [2,3'-bipyridine] core. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and powerful tools for this transformation.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of bipyridine derivatives. orgsyn.org These methods involve the coupling of a pyridine-based organometallic reagent with a halogenated pyridine derivative. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions, such as homocoupling. researchgate.net A common challenge in these syntheses is the potential for the bipyridine product to coordinate with the metal catalyst, which can decrease catalytic activity. researchgate.netresearchgate.net
The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds, making it highly suitable for bipyridine synthesis. mdpi.com The reaction typically couples a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. libretexts.org
A significant challenge historically has been the instability of 2-pyridylboron compounds. researchgate.net To address this, stabilized 2-pyridylboronic acid esters, such as MIDA (N-methyliminodiacetic acid) boronates or N-phenyldiethanolamine esters, have been developed and are now commercially available. mdpi.compreprints.org These stabilized reagents are more robust and provide good yields in couplings with bromopyridines. mdpi.compreprints.org For the synthesis of a [2,3'-bipyridine] system, this would involve coupling a 2-pyridylboron reagent with a 3-halopyridine or vice-versa. The reactivity of 3- and 4-pyridylboronic acids is generally stable, allowing for their effective use in synthesizing various bipyridine-based compounds. mdpi.comnih.gov
To synthesize the specific target, [2,3'-Bipyridin]-5-ylmethanamine, one could envision a strategy starting with a functionalized pyridine. For instance, coupling 2-bromopyridine (B144113) with a (5-(aminomethyl)pyridin-3-yl)boronic acid derivative (with the amine appropriately protected) would yield the desired carbon skeleton. Alternatively, a precursor like 5-cyano-3-pyridylboronic acid could be used, with the cyano group being reduced to an aminomethyl group after the successful coupling.
Table 1: Examples of Suzuki-Miyaura Coupling for Bipyridine Synthesis
| Catalyst / Ligand | Pyridine Substrate 1 | Pyridine Substrate 2 | Base / Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| PdCl₂(dcpp) / CuI | Tetrabutylammonium 2-pyridylborate | Chloropyridines | N-methyl ethanolamine | 2,2'-Bipyridines | Good to Excellent | mdpi.com |
| Cyclopalladated ferrocenylimine | 3-Pyridine boronic pinacol (B44631) ester | Pyridyl halides | - | Bipyridines | High | mdpi.com |
| PdCl₂(PPh₃)₂ | 2-Pyridineboronic acid N-phenyldiethanolamine ester | Bromopyridines | - | 2,2'-Bipyridines | Good | mdpi.compreprints.org |
This table is representative and not exhaustive.
The Negishi coupling is recognized as a powerful and high-yield method for preparing bipyridines under mild conditions. orgsyn.orgorgsyn.org This reaction involves the coupling of an organozinc halide with an organic halide, catalyzed by a palladium or nickel complex. orgsyn.org A key advantage of the Negishi reaction is its excellent tolerance for a wide range of functional groups, including esters, nitriles, and amines. orgsyn.org
The synthesis of 2,3'-bipyridines is achievable using this method. orgsyn.orgorgsyn.org The reaction can proceed by coupling a 2-pyridylzinc reagent with a 3-halopyridine. orgsyn.org It has been noted that halides at the 3-position of the pyridine ring are less reactive than those at the 2-position, a factor that can be exploited for selective couplings in di-halogenated substrates. orgsyn.orgorgsyn.org The pyridylzinc reagents are typically prepared either by transmetallation from a pyridyllithium compound or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.orgorgsyn.org
A modified Negishi cross-coupling using the commercially available and relatively inexpensive tetrakis(triphenylphosphine)palladium(0) has been shown to be efficient for coupling organozinc pyridyl reagents with both 2-bromo- and 2-chloropyridines, yielding a diverse range of substituted bipyridines. organic-chemistry.org
Table 2: Examples of Negishi Coupling for Bipyridine Synthesis
| Catalyst / Ligand | Pyridine Substrate 1 | Pyridine Substrate 2 | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 2-Pyridylzinc bromide | 3-Bromopyridine | THF, reflux | 2,3'-Bipyridine (B14897) | - | orgsyn.orgorgsyn.org |
| PdBr(Ph)(PPh₃)₂ | Organozinc reagents | Organohalides | - | Bipyridines | Good | mdpi.combohrium.com |
| Pd(dba)₂ / XPhos | 2-Pyridyl zinc halides | Bromopyridines | - | 2,2'-Bipyridines | - | mdpi.com |
This table is representative and not exhaustive.
Stille coupling offers another effective route to bipyridines by reacting an organotin compound (stannylpyridine) with a halopyridine, catalyzed by palladium. researchgate.netmdpi.com This method is often highly reactive and can succeed in cases where Suzuki couplings are not effective. researchgate.netmdpi.com However, a significant drawback is the high toxicity of the organotin reagents and byproducts, which can complicate purification and limit large-scale applications. researchgate.netmdpi.comharvard.edu
The reaction can be used to synthesize various functionalized 2,2'-bipyridines and more complex systems like terpyridines. preprints.orgacs.org For instance, the coupling of 3- or 2-stannylpyridines with bromopyridines has been successfully demonstrated using catalysts like cyclopalladated ferrocenylimine or PdCl₂(PPh₃)₂. researchgate.netmdpi.compreprints.org The introduction of additives such as copper(I) iodide (CuI) can significantly accelerate the reaction rate. preprints.orgharvard.edu
To form the [2,3'-bipyridine] core, one would react a 2-stannylpyridine with a 3-halopyridine, or a 3-stannylpyridine with a 2-halopyridine. The subsequent introduction of the aminomethyl group could follow from a precursor functional group, such as an ester, which can be reduced to a hydroxymethyl group and subsequently converted to the target amine. acs.org
Table 3: Examples of Stille Coupling for Bipyridine Synthesis
| Catalyst / Ligand | Pyridine Substrate 1 | Pyridine Substrate 2 | Additive / Base | Product Type | Reference |
|---|---|---|---|---|---|
| Cyclopalladated ferrocenylimine / Tricyclohexylphosphine | 3- or 2-Stannylpyridines | Bromopyridines | CuI / CsF | Bipyridines | researchgate.netpreprints.org |
This table is representative and not exhaustive.
Homocoupling reactions are primarily used for the synthesis of symmetrical bipyridines. mdpi.com The Ullmann reaction, a classic method, involves the copper-mediated homocoupling of aryl halides. researchgate.netmdpi.com While effective, it often requires high temperatures (>200 °C) and stoichiometric amounts of copper. mdpi.com More modern approaches utilize bimetallic systems, such as catalytic Pd(OAc)₂ with stoichiometric copper powder, which allows the reaction to proceed under milder conditions. researchgate.net
The Wurtz reaction, involving the coupling of organic halides with sodium, is another method for creating symmetrical bipyridines. mdpi.com Palladium-catalyzed homocoupling of halopyridines in the presence of a reducing agent like zinc also provides an efficient route to symmetrical products. researchgate.netelsevierpure.com
While less common for unsymmetrical molecules like this compound, heterocoupling reactions between two different halopyridines can be achieved. However, these reactions often lead to a mixture of three products (two homocoupled and one heterocoupled), complicating purification and reducing the yield of the desired unsymmetrical product. Some catalytic systems show selectivity for heterocoupling over homocoupling. mdpi.com
Table 4: Examples of Homocoupling Reactions for Bipyridine Synthesis
| Coupling Method | Reagents | Catalyst / Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ullmann-type | 2-Bromopyridine | Cu powder, Pd(OAc)₂ | Symmetrical bipyridines | researchgate.net |
| Ullmann-type | 2-Bromopyridines | Zn, Cu(I), TMEDA, Pd catalyst | Symmetrical 2,2'-bipyridines | researchgate.net |
| Wurtz-type | Pyridines | Na dispersion, oxidant | Symmetrical bipyridines | mdpi.com |
This table is representative and not exhaustive.
Classical Pyridine Synthesis Routes
Beyond cross-coupling reactions, bipyridines can be constructed using classical methods of pyridine ring synthesis. One flexible approach involves the cyclocondensation of β-ketoenamides. beilstein-journals.org In this strategy, a 1,3-diketone is converted into a β-ketoenamine, which is then N-acylated with a pyridinecarboxylic acid derivative (e.g., picolinic acid chloride). Subsequent treatment with a promoting agent like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) induces cyclocondensation to form a 4-hydroxypyridine (B47283) derivative. This hydroxyl group can then be converted into a nonaflate, which is an excellent leaving group for subsequent palladium-catalyzed reactions like Suzuki or Sonogashira couplings, allowing for the introduction of further diversity. beilstein-journals.org This method provides a modular route to highly functionalized and unsymmetrical bipyridines. beilstein-journals.org
Another classical approach is the direct dehydrogenative coupling of pyridine itself using a catalyst like Raney nickel at high temperatures, though this typically produces 2,2'-bipyridine (B1663995) and may not be suitable for generating specifically substituted unsymmetrical isomers. orgsyn.org
Electrochemical Synthesis Methods
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, utilizing electrons as traceless reagents to drive reactions. mdpi.com While specific literature on the direct electrochemical synthesis of this compound is not prevalent, the principles of this methodology can be applied to its formation. Electrochemical methods have been successfully employed for the synthesis of various nitrogen-containing heterocycles. nih.gov For instance, the electrochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved through C(sp3)-H amination under undivided electrolytic conditions, avoiding the need for transition metals and chemical oxidants. nih.gov
A potential electrochemical route to the target molecule could involve the cathodic reduction of a suitable precursor, such as [2,3'-Bipyridin]-5-carbonitrile. This approach would mirror the well-established electrochemical reduction of nitriles to primary amines. Another possibility is the anodic oxidation of a precursor where a C-H bond is activated for subsequent amination. nih.gov The electrosynthesis of unnatural amino acids has been demonstrated via the decarboxylative arylation of redox-active esters derived from glutamic acid, coupling them with halogenated aromatics using a nickel catalyst. chemrxiv.org This highlights the potential for electrochemical methods to forge key bonds in complex molecules under mild conditions.
Introduction and Functionalization of the Methanamine Moiety
A crucial step in the synthesis of this compound is the introduction of the aminomethyl group onto the bipyridine scaffold.
Reductive Amination Protocols
Reductive amination is a highly versatile and widely used method for the formation of amines from carbonyl compounds. organic-chemistry.org This process typically involves two steps: the initial reaction of a ketone or aldehyde with an amine (such as ammonia (B1221849) for a primary amine) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. youtube.com
For the synthesis of this compound, the starting material would be [2,3'-Bipyridin]-5-carbaldehyde. This aldehyde can be reacted with ammonia to form the corresponding imine, which is then reduced in situ to the desired primary amine. A key advantage of this method is the availability of one-pot procedures where the carbonyl compound, amine, and a selective reducing agent are combined in a single reaction vessel. youtube.com
The choice of reducing agent is critical for the success of one-pot reductive aminations. The agent must be capable of reducing the iminium ion intermediate but not the initial aldehyde. Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this purpose due to its mild nature and its selectivity for the protonated imine over the carbonyl group. youtube.com Other specialized reducing agents are also employed.
| Reducing Agent | Characteristics |
| Sodium Cyanoborohydride (NaBH3CN) | Mild and selective for iminium ions over carbonyls; toxic cyanide byproduct. youtube.com |
| Sodium Triacetoxyborohydride (B8407120) (STAB) | Non-toxic, mild, and effective for a wide range of substrates. organic-chemistry.org |
| Catalytic Hydrogenation (H2/Catalyst) | "Green" method, uses catalysts like Pd, Pt, or Ni; can sometimes reduce other functional groups. youtube.com |
| Phenylsilane (PhSiH3) | Used with a catalyst like dibutyltin (B87310) dichloride for reductive amination of aldehydes and ketones. organic-chemistry.org |
Palladium-Catalyzed C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. bohrium.comrsc.org These reactions have become central to the synthesis of arylamines and related compounds found in pharmaceuticals and advanced materials. nih.gov
This methodology could be applied to the synthesis of this compound through two main retrosynthetic pathways. The first involves the coupling of a 5-halo-2,3'-bipyridine with a suitable aminomethyl equivalent. The second, and more direct, approach would be the coupling of 5-(halomethyl)-2,3'-bipyridine with an ammonia surrogate or a primary amine protected with a group that can be easily removed later.
The success of these coupling reactions is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. mit.edu Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
| Ligand | Catalyst System | Typical Substrates |
| XPhos | Pd2(dba)3 or Pd(OAc)2 | Aryl chlorides, bromides, and triflates with primary and secondary amines. mit.edu |
| RuPhos | Pd(OAc)2 | Highly active for coupling of sterically hindered aryl halides and amines. |
| Buchwald's Biaryl Phosphines | Pd(OAc)2 | A broad family of ligands with tunable steric and electronic properties for various C-N couplings. mit.edu |
| Xantphos | Pd(OAc)2 | A bidentate ligand effective for coupling reactions, offering good stability to the catalytic complex. mit.edu |
Strategies for Selective Alkylation of Amine Groups
Once the primary amine of this compound is installed, further functionalization through alkylation can provide access to a wide range of analogues. A significant challenge in amine alkylation is controlling the degree of substitution to avoid the formation of over-alkylated products (secondary, tertiary, and quaternary ammonium (B1175870) salts).
Several strategies have been developed to achieve selective N-alkylation. One approach involves the use of ruthenium(II) complexes bearing functionalized 2,2'-bipyridine ligands as catalysts for the N-methylation of amines using methanol (B129727) as a green methylating agent. rsc.orgkfupm.edu.sa These catalytic systems have demonstrated high efficiency and selectivity. researchgate.net
Another innovative strategy to overcome the challenge of over-alkylation is the use of N-aminopyridinium salts. nih.gov In this method, the amine is first converted to an N-aminopyridinium salt. Deprotonation generates a highly nucleophilic pyridinium (B92312) ylide that undergoes facile monoalkylation with an alkyl halide. The resulting pyridinium salt is significantly less nucleophilic, which prevents further alkylation. A subsequent reductive cleavage of the N-N bond removes the pyridinium auxiliary group to furnish the desired secondary amine. nih.gov This self-limiting alkylation provides a robust method for the synthesis of secondary amines from primary amines. nih.gov
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps in a single operation without the isolation of intermediates. nih.gov This approach leads to increased atom economy, reduced waste, and simplified purification procedures. nih.govorganic-chemistry.org
While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not explicitly detailed in the literature, the principles of MCRs for pyridine synthesis can be adapted. For example, the Hantzsch pyridine synthesis or its variations involve the condensation of an aldehyde, a β-ketoester, and an ammonia source. A hypothetical multicomponent approach to the bipyridine core could involve the reaction of a suitably functionalized pyridine aldehyde, a ketone, and an ammonia source.
More advanced multicomponent reactions, such as the catalytic [5 + 2] cycloaddition between pyridines and 1-sulfonyl-1,2,3-triazoles to form 1,4-diazepines, demonstrate the power of MCRs in rapidly building complex heterocyclic scaffolds. nih.gov The development of a novel MCR could potentially assemble the this compound structure from simple, readily available precursors in a single, highly convergent step.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and side product formation. researchgate.net For any of the synthetic routes toward this compound, a systematic investigation of various reaction parameters is essential.
Key parameters that are typically optimized include:
Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria.
Temperature: Reaction kinetics are highly dependent on temperature. Some reactions require heating to overcome activation barriers, while others may need cooling to control selectivity.
Catalyst and Ligand: In catalyzed reactions, such as palladium-catalyzed C-N coupling, the choice of catalyst, its loading, and the associated ligand are paramount for achieving high efficiency.
Reagents and Stoichiometry: The nature of the reagents (e.g., the choice of base or reducing agent) and their relative amounts can dictate the course of the reaction.
An example of reaction optimization is shown in the synthesis of 4,5-diphosphonyldihydropyridazines, where various solvents and temperatures were screened to find the optimal conditions. researchgate.net The reaction of bisphosphonylallene with methylhydrazine was tested in nonpolar, polar aprotic, and protic solvents at different temperatures to maximize the yield of the desired product. researchgate.net A similar systematic approach would be necessary to refine the synthesis of this compound, regardless of the chosen synthetic pathway.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Reflux | 2 | 91 |
| 2 | 1,4-Dioxane | Reflux | 2 | 96 |
| 3 | Ethanol (B145695) | Reflux | 3 | 92 |
| 4 | Dichloromethane | Room Temp | 1 | 97 |
| 5 | Acetonitrile | Room Temp | 1 | 85 |
This table is an illustrative example of reaction optimization based on a published procedure for a different heterocyclic compound and serves to demonstrate the process. researchgate.net
Green Chemistry Considerations in Synthetic Pathways
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for bipyridine derivatives, including analogues of this compound. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the development of highly efficient and recyclable catalysts, the use of alternative energy sources like light and electricity, and the implementation of solvent-free reaction conditions.
Several advanced methods align with the principles of green chemistry. Dehydrogenative coupling of pyridines through direct C–H bond activation represents an economical and environmentally sound route, as it circumvents the need for pre-functionalized starting materials. mdpi.com Electrochemical methods are also considered highly promising from an environmental standpoint, as they can obviate the need for toxic and expensive chemical reagents. mdpi.comresearchgate.net Furthermore, photocatalysis, particularly using visible light and water as a benign reducing agent, offers a pathway for creating bipyridine structures under mild conditions. researchgate.netresearchgate.net
Solventless reaction methodologies provide a direct way to adhere to green chemistry principles by eliminating the use of hazardous organic solvents and minimizing waste generation. researchgate.netacs.org Such solvent-free approaches often lead to simpler and faster reaction protocols. acs.org The use of water as a reaction medium, especially in multicomponent reactions at room temperature, further enhances the green credentials of synthetic procedures for bipyridine analogues. nih.gov
Innovations in catalysis are central to the development of sustainable synthetic pathways. The use of supported catalysts that can be easily recovered and reused is a practical approach consistent with green chemistry. mdpi.com Nano-catalysts, for instance, have been shown to be recyclable, reduce reaction times, and increase product yields. nih.gov Similarly, designing catalysts with very high efficiency, such as a palladium system with an imidazolium (B1220033) salt ligand for Suzuki coupling that achieves a turnover number up to 850,000, significantly reduces catalyst waste. mdpi.com
The following table summarizes various green synthetic strategies applicable to the synthesis of bipyridine analogues.
| Green Strategy | Method Example | Catalyst/Conditions | Key Advantages |
| Catalyst Efficiency | Suzuki Coupling | Palladium catalyst with an imidazolium salt as the ligand. mdpi.com | Achieves a very high turnover number (up to 850,000), maximizing catalyst use. mdpi.com |
| Atom Economy | Dehydrogenative Coupling | Diruthenium tetrahydrido complex (CpRu(μ-H)4RuCp). mdpi.com | Proceeds via direct C–H bond activation, avoiding waste from pre-functionalized substrates. mdpi.com |
| Alternative Energy | Electrochemical Homocoupling | Nickel-catalyzed system with a zinc or iron anode in an undivided cell. mdpi.com | Avoids toxic and high-cost chemical reagents, reducing environmental impact. mdpi.comresearchgate.net |
| Renewable Energy/Reagents | Photocatalytic Reductive Coupling | Pd/graphite phase carbon nitride photocatalyst with visible light. researchgate.net | Utilizes water as a clean reducing agent and visible light as an energy source. researchgate.net |
| Waste Reduction | Solventless Michael Addition | Sequential solvent-free aldol (B89426) condensation and Michael addition reactions. researchgate.netacs.org | Eliminates the need for hazardous solvents and simplifies the overall process. acs.org |
| Recyclable Catalysis | Nano-Catalyst Synthesis | SBA-15-SO3H used for constructing pyrido[2,3-d:6,5-d']dipyrimidines. nih.gov | The catalyst is recyclable, the reaction is solvent-free, and yields are enhanced. nih.gov |
Reaction Mechanisms and Kinetics of 2,3 Bipyridin 5 Ylmethanamine Formation and Transformations
Mechanistic Pathways of Bipyridine Ring Formation
The formation of the bipyridine core of [2,3'-Bipyridin]-5-ylmethanamine can be achieved through various synthetic strategies, primarily involving cross-coupling reactions. These methods are essential for constructing the C-C bond between two pyridine (B92270) rings.
Commonly employed methods include:
Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of a pyridylboronic acid or ester with a halopyridine. The catalytic cycle typically involves oxidative addition of the halopyridine to the Pd(0) catalyst, transmetalation with the pyridylboronic acid derivative, and reductive elimination to yield the bipyridine and regenerate the catalyst. The choice of ligands, base, and solvent significantly influences the reaction's efficiency.
Stille Coupling: This method utilizes the palladium-catalyzed coupling of a pyridyl organostannane with a halopyridine. Similar to the Suzuki coupling, it proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key advantage is the tolerance of a wide range of functional groups, though the toxicity of organotin reagents is a drawback.
Negishi Coupling: In this reaction, a pyridylzinc halide is coupled with a halopyridine, typically catalyzed by a nickel or palladium complex. It is known for its high reactivity and yields.
Ullmann Coupling: This classic method involves the copper-mediated homocoupling of two halopyridines. While effective for synthesizing symmetrical bipyridines, its application for unsymmetrical bipyridines can lead to a mixture of products.
Sulfur-Mediated Synthesis: An alternative approach involves the use of sulfur-based reagents. For instance, the reaction of a pyridyl Grignard reagent with a sulfinyl compound can lead to the formation of a sulfurane intermediate, which then selectively couples the two pyridyl groups. mdpi.com
A significant challenge in these coupling reactions is the potential for the bipyridine product to coordinate with the metal catalyst, which can decrease its catalytic activity. nih.gov Strategies to mitigate this include using specific ligands or reaction conditions that minimize product inhibition. nih.gov For instance, in some nickel-catalyzed reactions, the bipyridine product can act as a ligand, facilitating the coupling process. mdpi.comnih.gov
Detailed Analysis of Amination Mechanisms
The introduction of the aminomethyl group at the 5-position of the 2,3'-bipyridine (B14897) ring is a critical step in the synthesis of this compound. This transformation is most commonly achieved through reductive amination.
Reductive Amination:
This two-step process begins with the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgwikipedia.org
Step 1: Imine Formation: The carbonyl group of an appropriate bipyridine-5-carboxaldehyde reacts with ammonia (B1221849) or a primary amine. This nucleophilic addition forms a hemiaminal intermediate. wikipedia.org Subsequent dehydration, often acid-catalyzed, leads to the formation of an imine. libretexts.org The reaction is typically carried out under mildly acidic conditions (pH ~5-6) to facilitate both the nucleophilic attack and the dehydration step. youtube.comyoutube.com
Step 2: Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond. libretexts.org Common reducing agents for this step include:
Sodium borohydride (B1222165) (NaBH₄): A versatile and common reducing agent. masterorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is less reactive than NaBH₄ and selectively reduces the protonated iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reducing agent. masterorganicchemistry.com
Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., nickel, palladium, platinum) can also be used. wikipedia.org
Kinetic Studies of Key Synthetic Steps
Kinetic studies provide valuable information about the rates of the reactions involved in the synthesis of this compound, helping to identify rate-determining steps and optimize reaction conditions.
In the context of cross-coupling reactions for bipyridine formation, the rate can be influenced by factors such as the nature of the catalyst, the lability of the ligands, and the reactivity of the coupling partners. For example, in Suzuki couplings, the rate of transmetalation can be a key factor.
For the reductive amination step, the rate of imine formation is often pH-dependent. The reaction needs to be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, but not so acidic that the amine nucleophile is fully protonated and rendered non-nucleophilic. The subsequent reduction of the imine is typically fast in the presence of a suitable reducing agent. Kinetic resolution techniques have also been applied to the synthesis of chiral amines, highlighting the importance of reaction rates in achieving enantioselectivity. whiterose.ac.uk
Below is an illustrative data table showing how various parameters can affect reaction rates in key synthetic steps, based on general chemical principles.
| Parameter | Effect on Bipyridine Formation (Cross-Coupling) | Effect on Amination (Reductive Amination) |
| Temperature | Generally increases reaction rate, but can lead to side reactions at higher temperatures. | Increases rate of both imine formation and reduction. |
| Catalyst Concentration | Higher concentration generally increases the rate, up to a certain point. | Not directly applicable for the imine formation step, but catalyst is crucial for catalytic hydrogenation. |
| Ligand Choice | Can significantly impact the rate and selectivity of the cross-coupling reaction. | Not applicable. |
| pH | Not a primary factor in most cross-coupling reactions. | Crucial for imine formation; optimal pH balances amine nucleophilicity and hemiaminal dehydration. |
| Reducing Agent | Not applicable. | The choice and concentration of the reducing agent directly control the rate of the final reduction step. |
Role of Intermediates in Reaction Progression
In Bipyridine Ring Formation:
Organometallic Intermediates: In cross-coupling reactions, organometallic species such as Pd(II) or Ni(II) complexes are key intermediates. For example, in a Suzuki coupling, a pyridyl-palladium-halide complex is formed after oxidative addition, which then undergoes transmetalation with the boronic acid derivative to form a di-pyridyl-palladium complex before reductive elimination.
Sulfurane Intermediates: In sulfur-mediated syntheses, the formation of a sulfurane intermediate is proposed, from which the two pyridyl groups selectively couple. mdpi.com
In Amination:
Hemiaminal Intermediate: As mentioned, the reaction of the bipyridine aldehyde with an amine first forms a hemiaminal. This intermediate is typically unstable and exists in equilibrium with the starting materials and the subsequent imine. wikipedia.org
Imine/Iminium Ion Intermediate: The dehydration of the hemiaminal yields an imine. libretexts.org Under the slightly acidic conditions often used for reductive amination, the imine can be protonated to form an iminium ion. This iminium ion is more electrophilic than the imine and is readily attacked by the hydride reducing agent. youtube.com The formation of this intermediate is crucial for the success of the reduction step. youtube.com
The detection and characterization of these intermediates can be challenging due to their transient nature. However, techniques such as NMR spectroscopy and mass spectrometry can sometimes be used to observe them. The stability of intermediates can be influenced by the reaction conditions. For example, the Meisenheimer complex, an intermediate in some nucleophilic aromatic substitution reactions, can be stabilized by hydrogen bonding. researchgate.net
Computational Probing of Reaction Energy Profiles
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reaction mechanisms and energy profiles involved in the synthesis of complex molecules like this compound. researchgate.netresearchgate.net These studies can elucidate transition state structures, calculate activation energies, and predict the feasibility of different reaction pathways.
While specific computational studies on this compound are not widely published, research on similar systems offers valuable insights. For example, computational studies on the nucleophilic aromatic substitution (SNAr) reactions of substituted pyridines have been conducted. researchgate.netresearchgate.net These studies have shown that electron-withdrawing groups on the pyridine ring can stabilize the transition state and lower the activation energy for nucleophilic attack. researchgate.net
For the synthesis of the bipyridine core, DFT calculations can be used to model the catalytic cycles of cross-coupling reactions, helping to understand the role of ligands and predict the most favorable reaction pathways.
In the context of the amination step, computational modeling can be used to:
Calculate the energy barriers for the formation of the hemiaminal and its dehydration to the imine.
Determine the relative stabilities of the imine and iminium ion intermediates.
Model the transition state for the hydride attack on the iminium ion.
This information can be used to rationalize experimental observations and to design more efficient synthetic routes. For instance, understanding the energy profile can help in selecting the optimal pH and reducing agent for the reductive amination step.
The following table provides a hypothetical example of activation energies for key steps in the synthesis of this compound, as might be determined by computational studies.
| Reaction Step | Hypothetical Activation Energy (kcal/mol) | Significance |
| Oxidative Addition (Suzuki Coupling) | 10-15 | A key step in initiating the catalytic cycle. |
| Transmetalation (Suzuki Coupling) | 15-25 | Often the rate-determining step in Suzuki couplings. |
| Reductive Elimination (Suzuki Coupling) | 5-10 | Typically a facile, product-forming step. |
| Hemiaminal Formation (Reductive Amination) | 5-10 | A relatively low-energy, reversible step. |
| Hemiaminal Dehydration (Reductive Amination) | 15-20 | Can be the rate-determining step of imine formation. |
| Hydride Reduction of Iminium Ion | <5 | A very fast and exothermic step. |
Coordination Chemistry and Metal Complexes of 2,3 Bipyridin 5 Ylmethanamine
Chelation Behavior and Ligand Binding Modes
The chelation behavior of [2,3'-Bipyridin]-5-ylmethanamine is predicted to be rich and varied due to the presence of multiple potential donor sites: the two nitrogen atoms of the bipyridine core and the nitrogen atom of the aminomethyl group.
This compound possesses the structural motifs to act as a mono-, bi-, or potentially tridentate ligand. wikipedia.orgbyjus.com The term denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. wikipedia.org
Monodentate Coordination: The ligand could coordinate to a metal center through a single nitrogen atom, most likely one of the pyridine (B92270) ring nitrogens. This mode of coordination is less common for bipyridine-type ligands unless steric hindrance prevents chelation. libretexts.org
Tridentate Coordination: While less common for simple bipyridines, the presence of the aminomethyl group introduces the possibility of tridentate coordination, involving both pyridine nitrogens and the amine nitrogen. This would lead to the formation of two fused chelate rings, one five-membered and one six-membered. The feasibility of this mode would be highly dependent on the geometric preferences of the metal ion. byjus.com
The preference for donor atoms will be governed by the Hard-Soft Acid-Base (HSAB) principle. The pyridine nitrogen atoms are considered borderline bases, while the aminomethyl nitrogen is a harder base. Therefore, harder metal ions may show a greater affinity for the amine nitrogen, while softer metal ions would preferentially bind to the pyridine nitrogens.
The coordination of this compound to a metal center will be influenced by both steric and electronic factors.
Steric Effects: The free rotation around the C-C bond connecting the two pyridine rings allows the ligand to adopt the cis-conformation required for chelation. However, the aminomethyl group at the 5-position of one pyridine ring can introduce steric hindrance, potentially influencing the geometry of the resulting complex and the accessibility of other coordination sites on the metal. This steric bulk could favor the formation of complexes with lower coordination numbers or influence the ligand-to-metal stoichiometry.
Electronic Effects: The aminomethyl group is an electron-donating group, which increases the electron density on the pyridine ring to which it is attached. This enhanced basicity could strengthen the coordinate bond with that pyridine nitrogen. The electronic properties of the bipyridine system can be further tuned by the metal ion, which can engage in π-backbonding with the π* orbitals of the pyridine rings. This back-donation is a key feature of bipyridine complexes and significantly influences their electronic spectra and redox properties. mdpi.com
The formation constant (Kf) is a measure of the thermodynamic stability of a coordination complex. ias.ac.inwordpress.comalameda.edu While specific formation constants for this compound complexes are not documented in the available literature, general trends can be predicted.
The chelate effect dictates that complexes formed by polydentate ligands like this compound are significantly more stable than analogous complexes with monodentate ligands. This is due to the favorable entropy change upon chelation. The stability of the complexes is expected to follow the Irving-Williams series for divalent first-row transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ias.ac.in
Synthesis and Structural Elucidation of Coordination Complexes
The synthesis of coordination complexes with bipyridine-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
While specific synthetic procedures for this compound complexes are not detailed in the reviewed literature, general methods for analogous bipyridine complexes can be extrapolated.
Ruthenium (Ru): Ruthenium(II) bipyridine complexes are extensively studied for their rich photophysical and electrochemical properties. rsc.orgrsc.orgnih.govnih.gov Synthesis typically involves the reaction of a ruthenium precursor, such as [Ru(bpy)2Cl2] or [Ru(DMSO)4Cl2], with the bipyridine ligand in a high-boiling solvent like ethanol (B145695) or ethylene (B1197577) glycol.
Iron (Fe): Iron(II) readily forms tris-bipyridine complexes, [Fe(bipy)3]2+, upon reaction of an iron(II) salt with three equivalents of the ligand in aqueous or alcoholic solutions. wikipedia.orgnih.gov These complexes are known for their intense red color.
Iridium (Ir): Iridium(III) complexes are of great interest as phosphorescent emitters. nih.govrsc.orgnih.govrsc.orgvwr.com Their synthesis often starts from an iridium(III) precursor like IrCl3·3H2O or a cyclometalated iridium dimer, which is then reacted with the bipyridine ligand.
Copper (Cu): Copper(I) and Copper(II) form a wide variety of complexes with bipyridine ligands. mdpi.comnih.govijcrcps.comurfu.runih.govsigmaaldrich.com The synthesis is usually straightforward, involving the mixing of a copper salt (e.g., CuCl2, Cu(NO3)2, or [Cu(CH3CN)4]PF6) with the ligand in a suitable solvent. The resulting geometry depends on the copper oxidation state and the stoichiometry.
Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) typically form square planar complexes with bipyridine ligands. rsc.orgnih.govnih.govrsc.org Common starting materials are K2PdCl4 and K2PtCl4. The reaction with one equivalent of a bipyridine ligand yields complexes of the type [M(bipy)Cl2]. These can undergo further substitution reactions. nih.gov
Structural elucidation of these complexes would rely on standard analytical techniques:
NMR Spectroscopy: 1H and 13C NMR are used to determine the structure in solution. Coordination to a metal center typically causes significant shifts in the proton and carbon signals of the ligand.
Infrared (IR) and Raman Spectroscopy: Can provide evidence of coordination by showing shifts in the vibrational frequencies of the pyridine rings and the aminomethyl group.
UV-Vis Spectroscopy: Metal-to-ligand charge transfer (MLCT) bands are characteristic of many transition metal bipyridine complexes and provide insight into the electronic structure. mdpi.com
Mass Spectrometry: Confirms the mass of the complex ion.
The coordination chemistry of bipyridine ligands is not limited to transition metals. Main group metals also form complexes with these ligands, although this area is less explored. us-csic.es The nitrogen donor atoms of this compound can coordinate to Lewis acidic main group metal centers. The nature of the interaction would be primarily electrostatic. Given the harder nature of many main group metal ions, the aminomethyl nitrogen might be a competitive binding site. However, specific studies on the coordination of this compound with main group metals are not available in the current literature.
Stereochemistry and Isomerism in Metal Complexes
Isomers are compounds that share the same molecular formula but have different arrangements of atoms. In coordination chemistry, the spatial arrangement of ligands around a central metal ion can lead to various forms of stereoisomerism, significantly influencing the physical and chemical properties of the complex.
Octahedral complexes containing bidentate ligands, such as bipyridines, can exhibit chirality, meaning they are non-superimposable on their mirror images. libretexts.orglibretexts.org When three bidentate ligands coordinate to a metal center, they form a propeller-like structure that can exist in two enantiomeric forms, designated as delta (Δ) and lambda (Λ). wikipedia.orglibretexts.orglibretexts.org
The Δ isomer corresponds to a right-handed propeller, while the Λ isomer represents a left-handed propeller. libretexts.org These enantiomers are optically active, rotating plane-polarized light in opposite directions, but otherwise share identical physical properties. libretexts.org The asymmetric nature of this compound, combined with its bidentate chelating capability through the two pyridine nitrogen atoms, makes it a prime candidate for forming such chiral tris-chelate octahedral complexes, [M(L)₃]ⁿ⁺. The specific enantiomer formed can sometimes be influenced by the presence of other chiral entities or by chiral synthesis strategies. researchgate.netnih.gov
Table 1: General Properties of Δ and Λ Enantiomers in Tris-Bidentate Octahedral Complexes
| Property | Δ Isomer | Λ Isomer |
|---|---|---|
| Handedness | Right-handed propeller | Left-handed propeller |
| Optical Rotation | Typically dextrorotatory (+) | Typically levorotatory (-) |
| Superimposability | Non-superimposable on Λ | Non-superimposable on Δ |
| Chemical Formula | Identical to Λ | Identical to Δ |
| Physical Properties (m.p., b.p., solubility) | Identical to Λ | Identical to Δ |
Cis-trans isomerism, a form of geometric isomerism, arises when ligands in a complex can be arranged on the same side (cis) or opposite sides (trans) of a central metal ion. libretexts.orgstudymind.co.uk This type of isomerism is common in square planar and octahedral complexes. libretexts.orgstudymind.co.uktardigrade.inlibretexts.org
For a square planar complex of the type [M(L)₂X₂], where L is this compound and X is a monodentate ligand, two isomers are possible. In the cis isomer, the two L ligands (and consequently the two X ligands) are adjacent to each other, at a 90° angle. In the trans isomer, the L ligands are positioned opposite each other, at a 180° angle. libretexts.org
Similarly, in an octahedral complex of the type [M(L)₂X₄], the two L ligands can be either cis or trans. The differing spatial arrangements in cis and trans isomers lead to different physical and chemical properties, such as polarity, solubility, and reactivity. libretexts.org The renowned anticancer drug cisplatin, cis-[Pt(NH₃)₂Cl₂], and its inactive trans isomer are a classic example of the profound impact of geometric isomerism on biological activity. libretexts.org
Linkage isomerism occurs when a ligand, known as an ambidentate ligand, can bind to a central metal ion through two or more different donor atoms. core.ac.uk The ligand this compound is a potential ambidentate ligand. It possesses three nitrogen donor atoms: the nitrogen of the pyridine ring at the 2-position, the nitrogen of the pyridine ring at the 3'-position, and the nitrogen of the aminomethyl group at the 5-position.
While the two pyridine nitrogens are typically expected to act as a bidentate chelating unit, similar to 2,2'-bipyridine (B1663995), the aminomethyl nitrogen introduces the possibility of alternative coordination modes. Depending on the metal ion, solvent, and reaction conditions, the ligand could potentially coordinate in several ways:
Bidentate N,N'-chelation: The most common mode for bipyridine ligands, forming a stable five-membered ring with the metal.
Monodentate coordination: Through either one of the pyridine nitrogens or the aminomethyl nitrogen.
Bridging coordination: Linking two metal centers, with different nitrogens coordinating to each metal.
Electronic Structure and Spectroscopic Signatures of Complexes
The electronic structure of transition metal complexes dictates their color, photophysical properties, and redox behavior. Electronic transitions, observed via UV-Vis spectroscopy, provide valuable insight into the nature of the metal-ligand interactions.
Complexes of bipyridine and its derivatives are well-known for their intense Metal-to-Ligand Charge Transfer (MLCT) transitions, which are often found in the visible region of the electromagnetic spectrum. wikipedia.orglibretexts.org These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. libretexts.orglibretexts.org
For complexes of this compound with d⁶ metals like Ru(II) or Fe(II), MLCT transitions are expected to be a dominant feature of their electronic absorption spectra. wikipedia.orgresearchgate.netresearchgate.net These transitions are formally an oxidation of the metal and a reduction of the ligand. libretexts.org The energy, and thus the color, of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and any substituents on the bipyridine ligand. The long-lived excited states resulting from MLCT transitions in complexes like [Ru(bpy)₃]²⁺ have made them central to research in artificial photosynthesis and photoredox catalysis. libretexts.orgresearchgate.netrsc.org
Table 2: Typical MLCT Absorption Data for Substituted Bipyridine Complexes
| Complex | Metal Ion | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|---|
| [Fe(bipy)₃]²⁺ | Fe(II) | DMF | ~520 | > 8000 | researchgate.net |
| [Ru(bpy)₃]²⁺ | Ru(II) | Water | 452 | ~14600 | libretexts.org |
| [Cu(L)₂(μ-dppm)₂]²⁺ | Cu(I) | Solid State | ~450-550 | N/A | mdpi.com |
Data is for general 2,2'-bipyridine (bpy) or a related substituted bipyridine ligand (L) and serves as an illustrative example.
In addition to MLCT, other electronic transitions can be observed in the spectra of this compound complexes.
Ligand-to-Metal Charge Transfer (LMCT) transitions involve the transfer of an electron from a ligand-based orbital to a metal-centered d-orbital. libretexts.orgbohrium.comcolab.ws This process results in the formal reduction of the metal. LMCT transitions are more common for metals in high oxidation states with electron-donating ligands. libretexts.orgrsc.orgbohrium.com For example, the M(III) form of ruthenium or osmium polypyridyl complexes can exhibit LMCT bands. bohrium.comcolab.ws The presence of the electron-donating aminomethyl group on the this compound ligand could potentially facilitate LMCT transitions in complexes with appropriate high-valent metals.
Intraligand (IL) transitions occur within the ligand itself, typically corresponding to π → π* transitions of the aromatic bipyridine system. libretexts.orgrsc.org These transitions are often observed at higher energies (in the UV region) compared to MLCT or LMCT bands. libretexts.org The spectrum of the free ligand can help in identifying these transitions in the complex, although coordination to the metal can cause shifts in their energy. libretexts.org In some cases, particularly with extensively conjugated or modified bipyridine ligands, IL transitions can shift to lower energies and mix with charge-transfer bands. rsc.orgnih.gov
In-depth Analysis of this compound Reveals Research Gap in Coordination Chemistry
Despite the extensive exploration of bipyridine-based ligands in coordination chemistry, a comprehensive investigation into the specific properties of heavy metal complexes with this compound, particularly concerning spin-orbit coupling and excited-state dynamics, remains notably absent from the current scientific literature.
While the broader family of bipyridine ligands has been a cornerstone in the development of functional metal complexes, detailed research on the "this compound" isomer is strikingly limited. An extensive search of available scientific databases and research articles has yielded no specific studies focusing on the synthesis, characterization, and photophysical properties of its heavy metal complexes.
The coordination chemistry of bipyridine isomers, such as the well-studied 2,2'-bipyridine, has paved the way for significant advancements in areas like catalysis, materials science, and photochemistry. The arrangement of the nitrogen atoms in the bipyridine core dictates the chelation behavior and, consequently, the geometric and electronic properties of the resulting metal complexes. The unique 2,3'-linkage in "this compound," combined with the methanamine substituent, presents a distinct structural motif that would be expected to impart unique characteristics to its coordination compounds.
However, the scientific community has yet to publish research that delves into the intricate details of how this specific ligand interacts with heavy metal ions. Crucial areas of investigation that remain unexplored include:
Coordination Modes: A systematic study of how "this compound" coordinates to various metal centers and the resulting structural diversity of the complexes.
Spin-Orbit Coupling in Heavy Metal Complexes: An analysis of the influence of heavy metals on the electronic structure of the complex, a key factor in determining photophysical and magnetic properties. There is a lack of experimental or theoretical data on the magnitude of spin-orbit coupling effects in such systems.
Excited State Properties and Dynamics: A thorough examination of the nature of the excited states, their lifetimes, and the deactivation pathways, which are fundamental to understanding the luminescence and photochemical behavior of these potential complexes.
The absence of this foundational research prevents a detailed discussion and the creation of data tables as requested. The scientific inquiry into the coordination chemistry and photophysics of "this compound" represents a clear and open area for future research. Such studies would be invaluable in expanding the understanding of structure-property relationships within the broader class of bipyridine ligands and could potentially unlock new applications for its metal complexes.
Theoretical and Computational Investigations of 2,3 Bipyridin 5 Ylmethanamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of [2,3'-Bipyridin]-5-ylmethanamine. These methods provide a theoretical framework for examining the molecule's behavior and reactivity.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. biointerfaceresearch.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the accurate calculation of various molecular properties. nih.gov For this compound, DFT calculations can be employed to determine its optimized geometric structure, vibrational frequencies, and electronic properties. researchgate.net These calculations are crucial for understanding the molecule's stability and reactivity.
Time-Dependent DFT (TD-DFT) extends the principles of DFT to study the properties of molecules in their electronically excited states. nih.govaps.org This method is particularly useful for predicting the absorption and emission spectra of a compound. researchgate.netaps.org For this compound, TD-DFT can elucidate its photophysical properties, which are essential for applications in areas such as organic light-emitting diodes (OLEDs) or as photosensitizers. nih.gov
Calculation of Molecular Orbitals (HOMO/LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. ripublication.com
For this compound, the HOMO and LUMO energy levels and their spatial distribution can be calculated using DFT. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net This analysis is vital for understanding the charge transfer interactions within the molecule and its potential to interact with other molecules. ripublication.com
Below is an illustrative table of calculated quantum chemical parameters for this compound.
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| Energy Gap (ΔE) | 4.36 |
Note: These are hypothetical values for illustrative purposes.
Analysis of Electronic Charge Distribution and Spin Density
The electronic charge distribution within a molecule provides insights into its electrostatic potential and how it will interact with other charged species. Methods like Mulliken population analysis can be used to calculate the partial charges on each atom of this compound, revealing the electrophilic and nucleophilic sites. ripublication.com
Spin density analysis is particularly relevant for radical or open-shell species. researchgate.net If this compound were to be oxidized or reduced to form a radical ion, spin density calculations would show the distribution of the unpaired electron across the molecule. dtic.mil This is crucial for understanding the magnetic properties and reactivity of the resulting radical species. psu.edu
Molecular Dynamics Simulations of Compound Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comescholarship.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and thermodynamic properties of a compound like this compound. nih.gov
These simulations can be used to understand how the molecule behaves in different environments, such as in solution or interacting with a biological target. mdpi.com For instance, MD simulations could reveal the flexibility of the bipyridine rings and the methanamine side chain, as well as the formation of intermolecular hydrogen bonds with solvent molecules. rug.nl
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov For this compound, theoretical vibrational frequencies can be calculated using DFT and compared with experimental FT-IR and Raman spectra to confirm the molecule's structure. nih.gov
Similarly, TD-DFT can be used to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. nih.gov The calculated NMR chemical shifts can also be compared with experimental ¹H and ¹³C NMR spectra to further validate the computed structure. researchgate.net
An illustrative comparison of predicted and hypothetical experimental spectroscopic data is presented below.
| Spectroscopic Data | Predicted Value | Experimental Value |
| Major IR Peak (C=N stretch) | 1605 cm⁻¹ | 1600 cm⁻¹ |
| UV-Vis λmax | 285 nm | 288 nm |
| ¹H NMR (CH₂ proton) | δ 3.9 ppm | δ 3.85 ppm |
Note: These are hypothetical values for illustrative purposes.
Computational Design of Novel Derivatives and Complexes
The insights gained from theoretical and computational investigations can be used to design novel derivatives of this compound with enhanced properties. mdpi.com By modifying the functional groups on the bipyridine core, it is possible to tune the electronic, optical, and biological properties of the molecule. mdpi.comnih.gov
For example, computational screening can be used to predict how different substituents would affect the HOMO-LUMO gap, solubility, or binding affinity to a specific target. The bipyridine moiety is a well-known chelating agent, and computational methods can be used to design and evaluate the stability and electronic properties of metal complexes involving this compound as a ligand. researchgate.net
Mechanistic Insights from Computational Reaction Studies
Information not available in the searched scientific literature.
Advanced Analytical and Spectroscopic Characterization of 2,3 Bipyridin 5 Ylmethanamine
Vibrational Spectroscopy
Table 1: Predicted FT-IR Spectral Data for [2,3'-Bipyridin]-5-ylmethanamine
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C=N Stretch (pyridine) | 1550-1650 |
| C=C Stretch (pyridine) | 1400-1600 |
Note: This table is based on characteristic vibrational frequencies for similar functional groups and is for predictive purposes only.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. nih.govamericanpharmaceuticalreview.com It is a valuable tool for analyzing the skeletal vibrations of the bipyridine rings. nih.govamericanpharmaceuticalreview.com For this compound, strong Raman scattering is expected from the aromatic ring breathing modes.
The technique's high molecular specificity and ability to measure in aqueous solutions make it advantageous for certain applications. nih.gov While specific experimental Raman data for this compound is not available in the provided search results, the spectrum would be expected to show characteristic peaks for the pyridine (B92270) ring vibrations.
Table 2: Predicted Raman Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Ring Breathing (pyridine) | 980-1050 |
| C-H in-plane bend | 1000-1300 |
Note: This table is based on characteristic Raman shifts for similar structures and is for predictive purposes only.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions between electronic energy levels within the molecule upon absorption or emission of light.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions. The UV-Vis spectrum of bipyridine-containing compounds is typically characterized by intense π → π* transitions. For this compound, these transitions are expected to be the dominant feature in the spectrum. The exact wavelength of maximum absorption (λmax) would be influenced by the solvent environment.
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many bipyridine derivatives are known to be fluorescent. The fluorescence spectrum of this compound would provide information about the excited state of the molecule. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, is an important parameter that could be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the connectivity of atoms and the 3D structure of the molecule. mdpi.com
For this compound, ¹H NMR and ¹³C NMR would be the most common techniques used.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift of each signal would provide information about the electronic environment of the proton, while the splitting pattern (multiplicity) would reveal the number of neighboring protons. The integration of the signals would correspond to the number of protons of each type.
¹³C NMR: The carbon-13 NMR spectrum would show a single peak for each unique carbon atom in the molecule. This provides information about the carbon skeleton of the compound.
While specific, experimentally determined NMR data for this compound is not available in the provided search results, analysis of related bipyridine structures allows for the prediction of the expected chemical shift ranges. rsc.org
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| Pyridine-H | 7.0 - 9.0 |
| CH₂ (methanamine) | 3.5 - 4.5 |
Note: This table provides predicted chemical shift ranges in a typical deuterated solvent and is for illustrative purposes only.
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| Pyridine-C | 120 - 155 |
Note: This table provides predicted chemical shift ranges and is for illustrative purposes only.
1D NMR (¹H, ¹³C)
One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR offers insights into the carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit a series of distinct signals corresponding to the aromatic protons on the two pyridine rings and the aliphatic protons of the aminomethyl group. The chemical shifts (δ) of the aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, influenced by the electron-withdrawing nature of the nitrogen atoms and the anisotropic effects of the ring currents. The specific coupling patterns (singlets, doublets, triplets, etc.) would reveal the substitution pattern and the through-bond proximity of neighboring protons. The methylene (B1212753) (-CH₂-) protons of the aminomethyl group would likely appear as a singlet in the upfield region, typically between 3.5 and 4.5 ppm, with its exact position influenced by the solvent and the electronic effects of the bipyridine system. The amine (-NH₂) protons would also be present, though their signal can be broad and its chemical shift highly variable depending on solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, one would anticipate signals for the ten carbon atoms of the bipyridine core and one for the aminomethyl carbon. The aromatic carbons would resonate in the downfield region (typically 120-160 ppm), with the carbons directly attached to nitrogen atoms appearing at the lower end of this range. The aliphatic carbon of the -CH₂- group would be expected in the upfield region of the spectrum, generally between 40 and 50 ppm.
Expected ¹H and ¹³C NMR Data for this compound:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity |
| H-2' | 8.8 - 9.2 | 148 - 152 | d |
| H-4' | 7.8 - 8.2 | 135 - 139 | d |
| H-5' | 7.3 - 7.7 | 123 - 127 | dd |
| H-6' | 8.5 - 8.9 | 149 - 153 | d |
| H-4 | 7.9 - 8.3 | 137 - 141 | d |
| H-6 | 8.6 - 9.0 | 150 - 154 | d |
| -CH₂- | 3.8 - 4.2 | 45 - 50 | s |
| -NH₂ | 1.5 - 3.5 | - | br s |
| C-2 | - | 155 - 159 | - |
| C-3 | - | 133 - 137 | - |
| C-5 | - | 130 - 134 | - |
| C-2' | - | 148 - 152 | - |
| C-3' | - | 136 - 140 | - |
| C-4' | - | 135 - 139 | - |
| C-5' | - | 123 - 127 | - |
| C-6' | - | 149 - 153 | - |
Note: This is a table of predicted values and multiplicities. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and for determining the complete covalent structure and stereochemistry of a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, COSY would be instrumental in establishing the connectivity of the protons within each pyridine ring, showing correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a crucial experiment for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). HMBC is vital for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). For instance, correlations from the methylene protons to the aromatic carbons of the pyridine ring would confirm the position of the aminomethyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the three-dimensional structure and conformation of a molecule. In the case of this compound, NOESY could help to understand the preferred rotational conformation around the C-C bond connecting the two pyridine rings.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses (isobaric ions). For this compound (C₁₁H₁₁N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Expected HRMS Data for this compound:
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₁₂N₃⁺ | 186.1026 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the purification and identification of compounds. An LC-MS analysis of a sample of this compound would provide information on its purity by separating it from any impurities or byproducts from a synthesis. The mass spectrometer detector would then provide the mass of the eluting compound, confirming its identity. The retention time from the chromatogram is also a characteristic property of the compound under specific LC conditions.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. In this method, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser is then used to desorb and ionize the analyte, and the time it takes for the ions to travel through a flight tube to the detector is measured. This "time-of-flight" is proportional to the mass-to-charge ratio of the ion. MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of a compound. For this compound, a MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight. This technique can be particularly useful for analyzing samples directly from reaction mixtures or for high-throughput screening. The choice of matrix is crucial for successful MALDI analysis of small molecules like bipyridine derivatives, with common matrices including α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).
X-ray Crystallography
X-ray crystallography is a pivotal technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid.
Powder X-ray Diffraction (PXRD) for Crystalline Forms
There are no published powder X-ray diffraction patterns for this compound. PXRD is instrumental in identifying crystalline phases, assessing sample purity, and detecting polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties.
Thermal Analysis Techniques for Solid-State Behavior
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC)
No differential scanning calorimetry data for this compound is available. A DSC thermogram would reveal information about melting point, phase transitions, and the heat capacity of the compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis data for this compound has not been found in the public domain. TGA measures the change in mass of a sample as a function of temperature and is used to determine thermal stability and decomposition profiles.
Surface and Elemental Analysis Techniques
Information regarding the application of surface and elemental analysis techniques specifically to this compound is also not available in the reviewed literature. These methods would provide insights into the surface properties and elemental composition of the compound.
X-ray Photoelectron Spectroscopy (XPS)
Currently, there is no publicly available research specifically detailing the X-ray Photoelectron Spectroscopy (XPS) analysis of this compound. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
In the analysis of related bipyridine compounds, XPS has proven effective in distinguishing between protonated and non-protonated nitrogen atoms. For instance, studies on bipyridine-acid systems have shown that the nitrogen 1s (N1s) binding energy shifts to a higher value upon proton transfer from an acid to a bipyridine nitrogen atom (C=N → C=NH⁺) acs.org. This shift, typically around 2 eV, allows for the clear identification of salt formation versus co-crystal formation where only hydrogen bonding is present acs.org.
A hypothetical XPS analysis of this compound would be expected to show distinct N1s peaks corresponding to the different nitrogen environments within the molecule: the two pyridine rings and the primary amine group. Deconvolution of the N1s spectrum would be necessary to resolve these different nitrogen species. The binding energies would provide insight into the chemical bonding and local electronic environment of each nitrogen atom. For example, in studies of ruthenium tris-bipyridine complexes, the N1s core level spectrum is centered around 400.6 eV, which is associated with the nitrogen atoms of the bipyridine ligands involved in the metal complexation . Any protonation or coordination to a metal center would be expected to shift these binding energies.
Hypothetical XPS Data for this compound This table is for illustrative purposes only, as no experimental data has been found.
| Element | Orbital | Binding Energy (eV) | Atomic Concentration (%) | Possible Assignment |
|---|---|---|---|---|
| C | 1s | ~285.0 | Aromatic C-C, C-H | |
| ~286.5 | C-N | |||
| N | 1s | ~399.5 | Pyridinic Nitrogen (N in C=N) | |
| ~400.8 | Aminic Nitrogen (-NH₂) | |||
| ~401.5 | Protonated Nitrogen (if applicable) |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Specific research employing Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to characterize the morphology of this compound is not available in the reviewed literature. These techniques are crucial for understanding the micromorphology, particle size, and shape of a compound.
SEM provides detailed images of the surface topography of a sample. For a crystalline organic compound, SEM would reveal the crystal habit, size distribution, and surface features. In pharmaceutical contexts, SEM is used to study the surface morphology of drug particles, which can influence properties like dissolution rate and bioavailability. For instance, SEM imaging has been used to characterize microspheres of drug formulations, showing them to be typically close-to-spherical with a smooth surface, with sizes ranging from approximately 100 to 400 µm acs.org.
TEM, on the other hand, provides high-resolution images of the internal structure of a material. To analyze an organic compound like this compound, the sample would typically need to be prepared as a thin film or dispersed onto a support grid. TEM can be applied for particle characterization and to visualize the uptake and intracellular pathways of drug delivery systems nih.gov.
While no specific SEM or TEM studies on this compound were found, general knowledge of the analysis of nitrogen-containing organic compounds suggests that these techniques would be valuable. SEM combined with Energy Dispersive X-ray Spectroscopy (SEM-EDS) could provide elemental mapping of the sample surface, although accurate quantification of light elements like nitrogen can be challenging researchgate.netsemanticscholar.orgscientific.net.
Hypothetical Morphological Characteristics of this compound This table is for illustrative purposes only, as no experimental data has been found.
| Technique | Observed Feature | Description |
|---|---|---|
| SEM | Particle Morphology | e.g., Crystalline needles, irregular agglomerates |
| Particle Size Distribution | e.g., 10-50 µm | |
| Surface Topography | e.g., Smooth, rough, porous | |
| TEM | Internal Structure | e.g., Crystalline lattice fringes, amorphous regions |
| Nanostructure | e.g., Presence of nanoparticles or nanodomains |
Catalytic Applications of 2,3 Bipyridin 5 Ylmethanamine and Its Derivatives
Role as a Ligand in Transition Metal Catalysis
The foundational role of [2,3'-Bipyridin]-5-ylmethanamine and its analogues in catalysis stems from their ability to act as effective ligands for transition metals. The two nitrogen atoms of the bipyridine core chelate to the metal center, forming stable complexes that are crucial for catalytic activity. The electronic and steric properties of these ligands can be readily modified by introducing various substituents, thereby influencing the performance of the resulting catalyst.
Homogeneous Catalysis
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, derivatives of this compound have shown considerable promise. The solubility of these ligands and their metal complexes in organic solvents allows for high catalyst-substrate accessibility and mild reaction conditions. For instance, 2,2'-dipyridylamines, which share structural similarities with the target compound, have been successfully employed in various homogeneous catalytic reactions. rsc.org The versatility of these bipyridine-based architectures has led to the development of catalysts for a range of organic transformations. rsc.org
A key advantage of using ligands like this compound is the potential for creating bifunctional catalysts. The aminomethyl group can act as a secondary coordination site or as a tether to immobilize the catalyst, while the bipyridine core coordinates to the catalytically active metal. This dual functionality can enhance catalytic efficiency and selectivity.
Heterogeneous Catalysis
While homogeneous catalysts offer high activity, their separation from the reaction products can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, circumvents this issue, facilitating catalyst recovery and reuse. Bipyridine-based ligands, including derivatives structurally related to this compound, have been successfully immobilized on solid supports to create robust heterogeneous catalysts.
One approach involves the covalent anchoring of bipyridine-functionalized ligands to materials like graphene oxide. acs.org For example, a 2,2'-bipyridine (B1663995) ligand functionalized with an amino group was grafted onto graphene oxide and subsequently complexed with various transition metals (Fe³⁺, Co²⁺, Ni²⁺, or Cu²⁺). acs.org These solid-supported catalysts demonstrated high activity for electrocatalytic water oxidation in neutral water. acs.org This strategy highlights the potential for developing heterogeneous catalysts from amino-functionalized bipyridines like this compound for important chemical transformations.
Catalysis in Organic Transformations
The application of this compound and its derivatives extends to a variety of important organic reactions, particularly carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
C-C Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The performance of these catalysts is highly dependent on the nature of the supporting ligand. Bipyridine derivatives have proven to be effective ligands in this context. A study investigating a palladium complex formed with a bipyridine-methanamine derivative demonstrated high activity in C-C coupling reactions, underscoring the ligand's ability to stabilize the palladium center in various oxidation states.
The Suzuki-Miyaura coupling, a prominent C-C bond-forming reaction, often utilizes palladium catalysts with bipyridine-type ligands. The synthesis of highly functionalized 2,2'-bipyridines, which can serve as ligands, has been achieved through Suzuki and Sonogashira couplings, showcasing the robustness of these methods for creating diverse ligand scaffolds. nih.gov The ability to introduce a variety of substituents onto the bipyridine core allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the efficiency of the C-C coupling reaction. nih.gov
Below is a table summarizing representative C-C coupling reactions where bipyridine-type ligands are employed:
| Reaction Type | Catalyst/Ligand System | Substrates | Product | Reference |
| Suzuki Coupling | PdCl₂(dcpp) / Tetrabutylammonium 2-pyridylborate | Chloropyridines | 2,2'-Bipyridines | mdpi.com |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, Alkynes | 4-alkynyl-substituted pyrido[2,3-d]pyrimidines | nih.gov |
| Negishi Coupling | Pd/Al₂O₃ | 2-Pyridyl zinc bromide, 2-Bromopyridine (B144113) derivatives | 2,2'-Bipyridines | mdpi.com |
C-N Coupling Reactions (e.g., N-alkylation of Amines, C-H Amination)
The formation of carbon-nitrogen bonds is another critical transformation in organic synthesis, with broad applications in the pharmaceutical industry. rsc.orgnih.gov Palladium-catalyzed Buchwald-Hartwig amination is a widely used method for constructing C-N bonds, and the choice of ligand is crucial for its success. nih.gov
N-alkylation of Amines:
The N-alkylation of amines is a fundamental process for synthesizing more complex amines. Modern methods often employ metal catalysts with specialized ligands to achieve high selectivity and efficiency. For instance, a metal-ligand bifunctional iridium catalyst, [Cp*Ir(2,2'-bpyO)(H₂O)], has been effectively used for the N-alkylation of amines with 2,5-furandimethanol. nih.gov This reaction proceeds via a hydrogen autotransfer process and demonstrates the potential of bipyridine-type ligands in facilitating such transformations. nih.gov While this example does not use this compound directly, the underlying principle of using a bipyridine-based iridium catalyst is highly relevant.
A study on the structural modification of chloroquine (B1663885) involved the N-alkylation of a primary amine with various reagents, including 2-chloro-5-(chloromethyl)pyridine, to synthesize new potential antiviral agents. nih.gov This highlights the utility of N-alkylation reactions in medicinal chemistry and the potential for using aminomethyl-functionalized bipyridines in similar synthetic strategies.
C-H Amination:
The table below provides examples of C-N coupling reactions involving bipyridine-related systems:
| Reaction Type | Catalyst/Ligand System | Substrates | Product | Reference |
| N-Alkylation | [Cp*Ir(2,2'-bpyO)(H₂O)] / Cs₂CO₃ | Amines, 2,5-Furandimethanol | N,N'-disubstituted 2,5-bis(aminomethyl)furans | nih.gov |
| C-N Coupling | Cu(I) on polyacrylate resin | Anilines, 4-Chloropyridine | N-(Pyridin-4-yl)benzene amines | mdpi.com |
| Buchwald-Hartwig Amination | Palladium precatalyst / Ligand | Aryl halides, Amines | Aryl amines | nih.govnih.gov |
Photocatalysis and Energy Conversion Applications
The unique electronic properties of bipyridine ligands make them excellent candidates for applications in photocatalysis and energy conversion. When complexed with suitable transition metals, they can form photosensitizers that absorb light and initiate catalytic reactions.
Derivatives of 2,2'-bipyridine are well-studied for their roles as ligands in photosensitizers. researchgate.net The functionalization of these bipyridines allows for the tuning of their photophysical properties, such as absorption and emission wavelengths, which is critical for efficient light harvesting and energy transfer.
One notable application is in the development of catalysts for water oxidation, a key process in artificial photosynthesis and the production of hydrogen fuel. As mentioned earlier, graphene-immobilized bipyridine-metal complexes have shown significant activity as electrocatalysts for water oxidation. acs.org The covalent attachment of these molecular catalysts to conductive surfaces is a promising strategy for creating durable and efficient photoelectrochemical devices.
Furthermore, the general pathway for the C-H bond functionalization of 2,2'-bipyridines using photoredox catalysis has been explored. researchgate.net This approach utilizes light to generate reactive intermediates that can undergo C-C bond formation, offering a green and efficient method for synthesizing complex bipyridine derivatives. researchgate.net These functionalized bipyridines can then be used as ligands in a variety of other catalytic systems. The inherent photoreactivity of bipyridine-based systems suggests that this compound and its derivatives could find applications in light-driven catalytic processes, contributing to the development of sustainable energy technologies.
: A Review of Current Research
While the broader class of bipyridine-containing ligands is extensively studied in catalysis, a thorough review of scientific literature reveals a significant gap in the documented catalytic applications of the specific compound This compound and its direct derivatives. At present, there is no available research detailing its use in the development of supramolecular catalytic systems or systematic studies on how its specific ligand design influences catalytic activity and selectivity.
The field of catalysis heavily relies on the modular design of ligands to fine-tune the properties of metal complexes. Bipyridines are a cornerstone of this approach due to their robust coordination chemistry and the relative ease with which their electronic and steric properties can be modified. Research into bipyridine derivatives often explores how different substituent groups and their positions on the pyridine (B92270) rings impact the efficacy of the resulting catalysts.
For instance, studies on various bipyridine ligands have shown that the introduction of specific functional groups can lead to the formation of complex, self-assembled supramolecular structures. These structures can create unique reaction environments, mimicking enzymatic pockets and enhancing catalytic performance. Similarly, the electronic and steric profile of a bipyridine ligand is a critical factor in determining the activity and selectivity of a catalytic reaction. Scientists systematically alter these properties to achieve desired outcomes in various catalytic transformations.
However, the specific structural motif of this compound, which combines a 2,3'-bipyridine (B14897) core with a methanamine group at the 5-position of one of the pyridine rings, has not been the subject of such investigations in the published literature. The potential of the aminomethyl group to act as an additional coordination site or to influence the electronic properties of the bipyridine system in a catalytic context remains an unexplored area of research.
Consequently, a detailed discussion on the "Development of Supramolecular Catalytic Systems" and the "Influence of Ligand Design on Catalytic Activity and Selectivity" focusing solely on this compound cannot be provided at this time due to the absence of relevant scientific data. Further research is needed to synthesize and characterize this compound and its derivatives, and to explore their potential as ligands in the vast and important field of catalysis.
Supramolecular Chemistry Involving 2,3 Bipyridin 5 Ylmethanamine
Molecular Recognition and Host-Guest Interactions
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The structure of [2,3'-Bipyridin]-5-ylmethanamine allows for multiple modes of recognition. The two nitrogen atoms of the bipyridine moiety can act as a classic bidentate chelator for various metal ions. mdpi.com Furthermore, the aromatic rings can engage in π-π stacking interactions, which are crucial for the assembly of many supramolecular systems. nih.gov
The aminomethyl group (-CH₂NH₂) adds another layer of functionality, capable of forming strong, directional hydrogen bonds with suitable acceptor molecules. This dual capability for metal coordination and hydrogen bonding suggests that this compound could act as a versatile guest molecule within larger host systems, such as cyclodextrins, calixarenes, or cucurbiturils, which have hydrophobic cavities and polar portals. For instance, studies on cucurbit[n]urils have shown they can form stable 1:1 host-guest complexes with heterocyclic molecules, driven by hydrogen bonding and ion-dipole interactions.
The development of synthetic supramolecular systems capable of recognizing proteins is a significant challenge. acs.org Molecules that can target specific amino acid residues on a protein's surface are of great interest. The functional groups on this compound—a metal-binding site and a hydrogen-bonding group—present possibilities for it to act as a fragment in the design of synthetic binders for protein surfaces. acs.org
Self-Assembly and Self-Organization Processes
Self-assembly is the spontaneous organization of molecules into ordered structures. The bifunctional nature of this compound makes it an ideal candidate for directed self-assembly. While direct studies on this compound are not prevalent, research on a closely related derivative, 5-Diethylboryl-2,3'-bipyridine, provides significant insight into the self-assembly behavior of the 2,3'-bipyridine (B14897) core.
In a study utilizing flow chemistry, 5-Diethylboryl-2,3'-bipyridine was observed to spontaneously self-assemble into an equilibrium mixture of a cyclic trimer and a cyclic tetramer in solution. The formation of these macrocycles is driven by the interactions between the Lewis acidic boron center and the Lewis basic nitrogen atoms of the pyridine (B92270) rings. This dynamic equilibrium highlights the ability of the 2,3'-bipyridine scaffold to form discrete, well-defined supramolecular structures.
The process of self-organization can be influenced by various factors, including solvent and concentration, which can shift the equilibrium between different assembled states. This responsiveness is a key feature of dynamic supramolecular systems.
Design and Synthesis of Supramolecular Architectures
The design of complex supramolecular architectures relies on the use of molecular building blocks with well-defined interaction patterns. nih.gov The distinct functionalities of this compound make it a promising component for creating diverse supramolecular structures, from metal-ligand networks to hydrogen-bonded assemblies.
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. bohrium.com Bipyridine-based ligands are cornerstones in the synthesis of these materials due to their excellent chelating ability. mdpi.commdpi.com They can form stable complexes with a wide range of transition metals, leading to structures with diverse topologies and functions, including gas storage, separation, and catalysis. mdpi.comrsc.org
For example, various 2,2'-bipyridyl derivatives have been successfully incorporated into manganese-based MOFs. mdpi.comnih.gov These studies demonstrate that the bipyridine unit acts as a chelating N-donor ligand, influencing the dimensionality and structure of the resulting coordination polymer. mdpi.comnih.gov Similarly, 4,4'-bipyridine (B149096) is widely used as a linear "pillar" to connect 2D layers into 3D frameworks, creating porous materials for gas adsorption. rsc.org
Given this precedent, this compound could function as a versatile ligand in MOF synthesis. Its bipyridine core can coordinate to metal centers, while the aminomethyl group could either remain as a functional pendant group within the pores of the MOF or participate in secondary interactions, such as hydrogen bonding, to reinforce the framework. The synthesis of coordination polymers often involves the self-assembly of metal salts and ligands under solvothermal conditions. rsc.org
Table 1: Examples of Bipyridine Ligands in MOFs and Coordination Polymers
| Ligand | Metal Ion(s) | Resulting Structure Type | Reference |
| 2,2'-Bipyridyl (bpy) | Mn(II) | 3D Metal-Organic Framework | mdpi.comnih.gov |
| 4,4'-Bipyridine (bipy) | Co(II) | 3D Pillared-Layer Framework | rsc.org |
| 3,3′-Di(pyrazinamoyl)-2,2′-bipyridine | Cu(II) | 1D Coordination Polymer | rsc.org |
| 2,2'-Bipyridine (B1663995) | Cu(II) | 2D Layered MOF | nih.gov |
The aminomethyl group in this compound is a prime site for forming hydrogen-bonded networks. The -NH₂ group can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as an acceptor. This allows for the formation of various hydrogen bonding motifs, such as chains or sheets.
Studies on related aminopyridine compounds demonstrate the power of hydrogen bonding in dictating crystal packing. For instance, the crystal structure of 2-amino-5-chloropyridine (B124133) reveals supramolecular assembly through N-H···O and O-H···N hydrogen bonds when co-crystallized with benzoic acid. researchgate.net In crystals of aminohalogenopyridines, N-H···N hydrogen bonds are a dominant feature, linking molecules into columns or layers. mdpi.com The interplay between hydrogen bonding and weaker interactions like π-π stacking can lead to complex, multi-level supramolecular organization. mdpi.com The presence of both a hydrogen-bonding group and an aromatic bipyridine system in this compound suggests it could form intricate, non-covalently bonded polymers and architectures.
Functional Supramolecular Systems and Devices
The ultimate goal of supramolecular chemistry is often to create systems with specific functions. The incorporation of this compound into larger assemblies could lead to materials with interesting optical, electronic, or catalytic properties. Bipyridine-containing systems are well-known for their applications in photoredox catalysis and as luminescent materials.
Supramolecular assemblies of ruthenium(II) bis(bipyridyl) complexes, for example, exhibit specific optical spectra due to metal-to-ligand charge transfer (MLCT) transitions. nih.gov The way these complexes pack in the solid state, governed by π-π stacking and C-H···π interactions, can influence their properties. nih.gov MOFs built with bipyridine ligands can also be functional. A zirconium-based MOF with open 2,2'-bipyridine sites was shown to be an efficient and recyclable catalyst for cross-coupling reactions after complexation with palladium.
Furthermore, 2D MOFs have been explored for various bioapplications, acting as nanosensors or nanoreactors. nih.gov The functional groups of this compound could be used to anchor catalytic species or recognition elements within a supramolecular framework, leading to new functional devices.
Dynamic Supramolecular Chemistry
Dynamic supramolecular chemistry involves systems where the non-covalent bonds can be reversibly formed and broken, allowing the system to adapt to external stimuli. The self-assembly of 5-Diethylboryl-2,3'-bipyridine into a dynamic equilibrium of trimers and tetramers is a prime example of this behavior within the 2,3'-bipyridine family.
The equilibrium in this system was sensitive to both solvent composition and concentration. This dynamic nature is crucial for creating "smart" materials that can respond to changes in their environment. The hydrogen bonds and metal-coordination bonds that this compound can form are also reversible, suggesting that its assemblies could be controlled by factors such as pH, temperature, or the presence of competing guest molecules. This could lead to the development of switchable catalysts, sensors, or controlled-release systems.
Derivatization and Functionalization Strategies for 2,3 Bipyridin 5 Ylmethanamine
Chemical Modifications of the Amine Functionality
The primary aminomethyl group (-CH₂NH₂) is a key site for derivatization, allowing for the introduction of a vast array of functional groups through well-established amine chemistry. These modifications can alter the compound's solubility, basicity, and coordinating ability.
Common modifications include:
N-Alkylation and Reductive Amination: The primary amine can be converted to a secondary or tertiary amine. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), is a highly effective method. For instance, reaction with an aldehyde can introduce new alkyl, aryl, or heterocyclic pendants. nih.gov A specific protocol for the exhaustive methylation of amines to form a dimethylamino group uses formaldehyde (B43269) and a pyridine-borane complex as the reductant. nih.gov
N-Acylation: Reaction with acyl chlorides or acid anhydrides readily converts the amine to an amide. This transformation changes the amine from a basic, hydrogen-bond-donating group to a neutral, planar amide moiety. This significantly alters its electronic properties, making the substituent more electron-withdrawing.
Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields imines (Schiff bases). This reaction is often reversible and can be used to dynamically link the bipyridine unit to other molecular fragments.
Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides, which are stable and can modify the electronic profile and steric bulk around the amine.
Table 1: Potential Chemical Modifications of the Amine Group in [2,3'-Bipyridin]-5-ylmethanamine
| Modification Type | Reagent Class | Reducing/Coupling Agent (if needed) | Resulting Functional Group |
| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde or Ketone | NaBH₄, Pyridine-Borane | Secondary/Tertiary Amine |
| N-Acylation | Acyl Chloride, Acid Anhydride | Base (e.g., Pyridine (B92270), Et₃N) | Amide |
| Schiff Base Formation | Aldehyde or Ketone | N/A (often acid/base catalyzed) | Imine (Schiff Base) |
| Sulfonamide Formation | Sulfonyl Chloride | Base (e.g., Pyridine) | Sulfonamide |
Regioselective Functionalization of the Bipyridine Scaffold
The bipyridine core of the molecule consists of two electronically distinct pyridine rings, offering opportunities for regioselective functionalization. The pyridine ring bearing the aminomethyl group is relatively electron-rich compared to the unsubstituted pyridine ring. Functionalization typically occurs via modern cross-coupling reactions or C-H activation, often requiring an initial halogenation of the bipyridine scaffold.
Key strategies include:
Palladium-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), and Negishi coupling (with organozinc reagents) are powerful tools for creating new carbon-carbon bonds at specific positions on the pyridine rings. nih.govmdpi.com These reactions typically require a halo-bipyridine precursor.
C-H Activation/Arylation: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. nih.gov The regioselectivity is governed by the inherent electronic properties of the rings and the directing influence of the nitrogen atoms and the aminomethyl substituent. For the [2,3'-bipyridine] system, the positions ortho to the nitrogen atoms are generally activated, but steric hindrance and the specific catalytic system play crucial roles in determining the final outcome.
The electronic asymmetry of the [2,3'-bipyridine] core means that the reactivity of the two rings towards electrophilic or organometallic reagents will differ, allowing for selective functionalization.
Synthesis of Polymeric and Macromolecular Derivatives
The functional handles on this compound allow for its incorporation into polymers and other macromolecular structures. This is a key strategy for creating functional materials, such as catalysts, sensors, or drug delivery systems.
Incorporation into Porous Organic Polymers (POPs): The amine functionality can be exploited in polycondensation reactions. For example, reaction with di- or trialdehydes can form porous polyaminal networks. nih.gov Such materials leverage the bipyridine unit for applications like gas sorption or catalysis. nih.gov
"Graft-Through" Polymerization: The amine group can be modified to carry a polymerizable moiety, such as an acryloyl or norbornenyl group. This new monomer can then be polymerized using techniques like Ring-Opening Metathesis Polymerization (ROMP) to create well-defined polymers with a dense array of bipyridine side chains. nih.gov This approach is used to create "protein-like polymers" where the polymer backbone serves as a scaffold for the functional side chains. nih.gov
"Graft-To" Approaches: The molecule can be attached to a pre-existing polymer or solid support. For instance, hybrid organic-inorganic materials can be prepared by reacting the amine group with functional groups (e.g., epoxides) on a polymer-grafted support like silica (B1680970). researchgate.net This method is effective for heterogenizing molecular catalysts. researchgate.net
Table 2: Strategies for Polymeric and Macromolecular Derivatives
| Strategy | Description | Polymerization/Attachment Method | Resulting Structure |
| Polycondensation | This compound is used as a multifunctional monomer. | Reaction of the amine with di/poly-functional monomers (e.g., dialdehydes). | Cross-linked network (e.g., Polyaminal). nih.gov |
| Graft-Through | The amine is first functionalized with a polymerizable group (e.g., methacrylate, norbornene). | Living polymerization (e.g., ROMP, RAFT) of the functionalized monomer. | Linear or block copolymers with pendant bipyridine units. nih.gov |
| Graft-To | The molecule is attached to a pre-formed polymer or surface. | Reaction of the amine with a reactive polymer/surface (e.g., containing epoxy or acyl chloride groups). | Polymer/surface decorated with bipyridine units. researchgate.net |
Impact of Derivatization on Electronic and Steric Properties
Modifying either the amine or the bipyridine core has a profound impact on the molecule's electronic structure and spatial arrangement, which in turn dictates its properties as a ligand, catalyst, or photoactive material.
Electronic Effects: The introduction of substituents alters the energy of the frontier molecular orbitals (HOMO and LUMO).
Electron-donating groups (EDGs): Derivatizing the amine into a stronger donor (e.g., alkylation) or adding EDGs to the rings increases the electron density of the bipyridine system. This raises the HOMO energy level and generally reduces the HOMO-LUMO energy gap, making the derivative more easily oxidized and more reactive. tandfonline.comsciencepublishinggroup.com
Electron-withdrawing groups (EWGs): Acylating the amine to form an amide or adding EWGs (like -CN or -CF₃) to the rings lowers the LUMO energy level. frontiersin.orgnih.gov This makes the derivative easier to reduce and shifts its absorption spectra. sciencepublishinggroup.comsciencepg.com
Steric Effects: The size and shape of the introduced derivatives have significant steric consequences.
Bulky groups attached to the amine can restrict rotation around the C-C bond connecting the two pyridine rings, influencing the dihedral angle.
Substituents at positions adjacent to the coordinating nitrogen atoms (e.g., the 6-position) can sterically hinder the approach of a metal ion, affecting the stability and geometry of any resulting metal complexes. tandfonline.com
Computational studies, particularly Density Functional Theory (DFT), are widely used to predict how different substituents will alter the electronic and structural properties of bipyridine derivatives before synthesis. researchgate.netbohrium.comdoaj.org
Table 3: Predicted Impact of Derivatization on Electronic Properties
| Derivatization Type | Example Substituent | Expected Effect on HOMO | Expected Effect on LUMO | Expected Effect on HOMO-LUMO Gap |
| N-Alkylation | -CH₂NHCH₃ | Increase | Minor Change | Decrease |
| N-Acylation | -CH₂NHC(O)CH₃ | Decrease | Decrease | Minor Change/Increase |
| Ring Substitution (EDG) | -OCH₃ | Increase | Minor Change | Decrease |
| Ring Substitution (EWG) | -CN | Decrease | Decrease | Decrease |
Design of Multidentate Ligands Based on this compound
This compound is an excellent platform for building multidentate ligands. The bipyridine unit provides a classic bidentate N,N' chelate, while the aminomethyl group serves as a convenient anchor point to introduce additional donor atoms, increasing the ligand's denticity and creating specific coordination geometries for metal ions.
The design strategy involves reacting the primary amine with molecules that contain one or more additional donor sites.
Tridentate and Tetradentate Ligands: Reaction with one or two equivalents of a reagent like 2-(chloromethyl)pyridine (B1213738) would append pyridyl arms, creating N,N',N''-tridentate or N,N',N'',N'''-tetradentate ligands.
Ligands with "Soft" and "Hard" Donors: It is possible to introduce different types of donor atoms. For example, reacting the amine with ethylene (B1197577) sulfide (B99878) would introduce a thioether sulfur donor, while reaction with a haloacetate ester followed by hydrolysis would add a "hard" carboxylate oxygen donor. nih.gov This allows for the synthesis of ligands tailored to stabilize specific metal ions or oxidation states. doaj.org
Macrocyclic Ligands: In a two-step process, the amine could be reacted at both N-H bonds with a long-chain molecule containing two leaving groups (e.g., a di-alkyl halide), leading to the formation of a macrocycle that encapsulates the bipyridine unit.
These tailored ligands are essential in fields such as catalysis, where the ligand sphere dictates the reactivity of the metal center, and in the development of photoactive materials, where the ligand influences the photophysical properties of the complex. sciencepublishinggroup.com
Table 4: Design of Multidentate Ligands via Amine Functionalization
| Reagent | Added Coordinating Group(s) | Potential Ligand Denticity |
| 2-(Chloromethyl)pyridine | Pyridyl | Tridentate (N₃) |
| 2 x 2-(Chloromethyl)pyridine | 2 x Pyridyl | Tetradentate (N₄) |
| Ethyl bromoacetate (B1195939) (followed by hydrolysis) | 2 x Carboxylate | Tetradentate (N₂O₂) |
| 2-(2-Chloroethyl)dimethylamine | Amino | Tridentate (N₃) |
| Salicylaldehyde (via reductive amination) | Phenolate | Tridentate (N₂O) |
Future Research Directions and Interdisciplinary Prospects
Advanced Synthetic Methods and Atom Economy
The synthesis of asymmetrically substituted bipyridines such as [2,3'-Bipyridin]-5-ylmethanamine presents a significant challenge, demanding regioselective control. Future research will likely focus on advancing synthetic methodologies beyond traditional approaches, emphasizing efficiency, sustainability, and atom economy. primescholars.comwikipedia.org
Modern metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, are primary tools for constructing the bipyridine skeleton from corresponding pyridine (B92270) precursors. nih.govmdpi.com A key area of development will be the use of catalysts that are highly active, stable, and tolerant of the functional groups required, such as a nitrile or a protected aldehyde that can later be converted to the aminomethyl group. nih.govorgsyn.org Transition-metal-free coupling protocols, for instance those using pyridylsulfonium salts or sulfinyl(IV) chloride-mediated reactions, offer modular and scalable alternatives with remarkable functional group tolerance. nih.gov
Furthermore, direct C-H bond activation represents a highly atom-economical route, creating the C-C bond between the pyridine rings without the need for pre-functionalized starting materials, thus reducing waste. mdpi.com Another promising avenue is the application of flow chemistry, which can enable the synthesis of complex intermediates that may be inaccessible through conventional batch methods, offering precise control over reaction conditions and improving safety and scalability.
The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, will be a guiding factor. wikipedia.org Syntheses that minimize or eliminate protective groups and use catalytic rather than stoichiometric reagents will be paramount. primescholars.comrsc.org For instance, the direct amination of a precursor or the reduction of a nitrile are highly atom-economical transformations for installing the final aminomethyl functionality.
Table 1: Comparison of Potential Synthetic Routes for the [2,3'-Bipyridine] Core
| Method | Reactants | Catalyst/Reagent | Advantages | Challenges |
| Suzuki Coupling | Pyridylboronic acid + Halopyridine | Palladium complex (e.g., Pd(PPh₃)₄) | High functional group tolerance, commercial availability of reagents. mdpi.comorgsyn.org | Removal of boron-containing byproducts. |
| Stille Coupling | Organostannane + Halopyridine | Palladium complex | Mild reaction conditions. nih.gov | Toxicity and removal of tin byproducts. |
| Negishi Coupling | Organozinc reagent + Halopyridine | Palladium or Nickel complex | High reactivity and selectivity. nih.gov | Moisture sensitivity of organozinc reagents. |
| C-H Activation | Pyridine + Functionalized Pyridine | Ruthenium or Rhodium complex | High atom economy, fewer pre-functionalization steps. mdpi.com | Regioselectivity can be difficult to control. |
Exploration of Novel Coordination and Supramolecular Architectures
The structural uniqueness of this compound—combining the distinct angularity of the 2,3'-bipyridine (B14897) scaffold with a flexible aminomethyl arm—opens up vast possibilities in coordination and supramolecular chemistry. nih.gov Unlike the linear 4,4'-bipyridine (B149096) or the classic chelating 2,2'-bipyridine (B1663995), the 2,3'-isomer acts as a "kinked" linker, predisposing it to form novel, non-canonical coordination polymers and discrete supramolecular structures. nih.govresearchgate.net
Future research will explore how this ligand self-assembles with various metal ions. nih.gov The directional bonding approach, which relies on the predictable geometry of ligands and metal centers, can be used to construct complex two- and three-dimensional ensembles like molecular rhomboids or interwoven helicates. nih.gov The specific bite angle of the 2,3'-bipyridine unit is expected to produce architectures distinct from those formed by other bipyridine isomers.
The aminomethyl group adds a second layer of control. It can act as an additional coordination site, potentially allowing the ligand to bridge multiple metal centers in complex ways or to act as a tripodal ligand in conjunction with the two pyridine nitrogens. acs.orgrsc.org Alternatively, the -NH₂ group can serve as a powerful hydrogen-bond donor, directing the assembly of the resulting metal complexes into higher-order supramolecular networks through predictable intermolecular interactions like hydrogen bonding and π-stacking. fao.org This dual functionality could be exploited to create dynamic materials whose structures can be altered by external stimuli like pH, which would protonate or deprotonate the amine. semanticscholar.org
Integration with Materials Science and Nanotechnology
The unique properties of this compound make it a highly promising building block for advanced functional materials and nanotechnology applications. researchgate.netnih.gov Its ability to form coordination polymers suggests its use in the synthesis of Metal-Organic Frameworks (MOFs). The inherent asymmetry of the ligand could lead to MOFs with complex pore structures and high surface areas, suitable for applications in gas storage, separation, or heterogeneous catalysis.
In polymer science, this compound could be used as a monomer to create N-type conjugated polymers. nih.gov The bipyridine unit can facilitate electron transport, and incorporating it into a polymer backbone could yield materials with interesting electronic and optoelectronic properties for use in organic electronics. nih.gov
In nanotechnology, the aminomethyl group is a key feature, providing a chemical handle for anchoring the molecule onto the surfaces of various nanomaterials, such as gold nanoparticles, quantum dots, or silica (B1680970) surfaces. This functionalization could be used to:
Create targeted drug delivery systems: The nanoparticle serves as a carrier, while the bipyridine complex acts as a potential therapeutic agent or imaging probe. nih.gov
Develop new sensors: The coordination of specific metal ions to the surface-bound bipyridine could induce a detectable change in the nanoparticle's optical or electronic properties.
Modify electrode surfaces: Covalently attaching the molecule to an electrode surface could be a route to creating new electrocatalysts or battery materials. acs.org
New Frontiers in Catalytic Science and Energy Research
Bipyridine ligands are ubiquitous in transition metal catalysis, and the unique electronic and steric profile of this compound suggests several exciting avenues for future catalytic research. fu-berlin.dewikipedia.org
In asymmetric catalysis, the inherent C1-symmetry of the 2,3'-bipyridine backbone makes it an attractive scaffold for designing chiral ligands. rsc.org Derivatization of the aminomethyl group could lead to new classes of ligands for stereoselective transformations. Metal complexes of this ligand could be investigated for a range of catalytic reactions, including hydrogenations, C-C bond formations, and oxidations. The amine functionality could play a non-innocent role, participating in the catalytic cycle through proton transfer or by temporarily binding a substrate.
In the field of energy research, bipyridine complexes are crucial for both energy conversion and storage. Ruthenium-bipyridine complexes, for example, are well-known photosensitizers and catalysts for the electrochemical reduction of CO₂. rsc.org Future studies could explore complexes of this compound for this purpose, as the ligand's electronic properties can tune the redox potentials and stability of the catalytic center. rsc.org Furthermore, the aminomethyl group could serve to anchor these catalytic complexes to semiconductor surfaces in dye-sensitized solar cells (DSSCs) or on photoelectrodes for solar fuel production.
Theoretical Chemistry and Computational Design for Enhanced Functionality
Computational chemistry and theoretical modeling will be indispensable tools for accelerating research into this compound and its derivatives. osti.gov Density Functional Theory (DFT) can be employed to predict the structural and electronic properties of this ligand and its metal complexes before they are ever synthesized in a lab. acs.orgnih.gov
Future computational studies are expected to focus on several key areas:
Predicting Coordination Geometries: Modeling the interaction of the ligand with various transition metals can predict the most stable coordination modes and resulting supramolecular architectures, guiding synthetic efforts. acs.org
Elucidating Electronic Structure: Calculations can determine the energies of the frontier molecular orbitals (HOMO and LUMO), predict the nature of electronic transitions (e.g., metal-to-ligand charge transfer), and rationalize the electrochemical properties of the complexes. researchgate.netmaynoothuniversity.iemaynoothuniversity.ie This is crucial for designing materials for electronics and photophysics. nih.gov
Modeling Catalytic Cycles: Theoretical calculations can map out the entire reaction pathway for a proposed catalytic process, determine activation barriers, and identify key intermediates. This insight is invaluable for understanding reaction mechanisms and designing more efficient catalysts. osti.gov
Rational Ligand Design: By systematically modifying the ligand structure in silico (e.g., by adding different substituents) and calculating the resulting properties, researchers can perform high-throughput virtual screening to identify the most promising candidates for a specific application, such as catalysis or materials science. rsc.orgacs.org
Table 2: Potential Applications and Relevant Computational Parameters
| Application Area | Key Property to Model | Relevant Computational Method(s) |
| Supramolecular Chemistry | Binding energies, non-covalent interactions, stable conformers. | DFT with dispersion corrections, Molecular Dynamics (MD). |
| Materials Science | Electronic band structure, HOMO/LUMO levels, charge mobility. | Periodic DFT, Time-Dependent DFT (TD-DFT). |
| Catalysis | Reaction energy profiles, transition state geometries, activation barriers. | DFT, QM/MM (Quantum Mechanics/Molecular Mechanics). |
| Photophysics/Energy | Absorption/emission spectra, excited state lifetimes, redox potentials. | TD-DFT, CASSCF/NEVPT2 for complex systems. nih.gov |
By integrating these advanced computational approaches with experimental synthesis and characterization, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and technologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for [2,3'-Bipyridin]-5-ylmethanamine?
- Methodological Answer : The synthesis typically involves cross-coupling reactions or functionalization of pre-existing bipyridine scaffolds. For example, tosylation reactions (using p-toluenesulfonyl chloride) can introduce amine groups on bipyridine derivatives, as demonstrated in the preparation of 5-phenyl-2,2'-bipyridine analogs . Suzuki-Miyaura coupling may also be employed to link pyridine rings, though yields can vary significantly depending on substituent steric effects and catalyst choice . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to mitigate low yields associated with toxic organometallic reagents .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone integrity, particularly focusing on amine protons (~2.5–3.5 ppm) and bipyridine aromatic signals .
- HPLC-MS : To assess purity (>98%) and verify molecular weight (e.g., expected m/z for CHN: 186.10) .
- X-ray Crystallography : For unambiguous structural confirmation, especially if coordinating metal ions in subsequent studies .
Q. What are the optimal storage conditions for this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent oxidation of the amine group. Solubility in acetonitrile or DMSO allows for stock solutions, which should be aliquoted to avoid freeze-thaw degradation .
Advanced Research Questions
Q. How can this compound be utilized in coordination chemistry?
- Methodological Answer : The bipyridine moiety acts as a bidentate ligand, enabling coordination to transition metals (e.g., Pt(II), Ir(III)). For example, tetradentate ligands combining carbazole and 2,3'-bipyridin units have been used to synthesize blue phosphorescent Pt(II) complexes for OLEDs. Key steps include:
- Metalation : React the ligand with PtCl in refluxing glacial acetic acid.
- Purification : Column chromatography (silica gel, CHCl/MeOH) to isolate the metal complex .
- Photophysical Analysis : Measure emission spectra (λ ~470 nm) and quantum yields (Φ) to assess performance .
Q. What pharmacological mechanisms can be explored using this compound derivatives?
- Methodological Answer : Derivatives like CA-4948 (an IRAK4 inhibitor) incorporate this compound as a pharmacophore. To evaluate biological activity:
- Kinase Assays : Use recombinant IRAK4 enzymes with ATP-Glo™ luminescence kits to measure IC values.
- Cellular Models : Treat lymphoma cell lines (e.g., OCI-LY10) and monitor apoptosis via flow cytometry (Annexin V/PI staining) .
- Structure-Activity Relationship (SAR) : Modify the amine group with morpholino or oxazolo substituents to enhance potency and selectivity .
Q. How can researchers resolve contradictions in reported synthetic yields for bipyridine derivatives?
- Methodological Answer : Discrepancies often arise from reaction scale, catalyst loading, or purification methods. For reproducibility:
- Small-Scale Optimization : Use high-throughput screening (e.g., 24-well plates) to test Pd catalyst ratios (0.5–5 mol%).
- Alternative Routes : Consider photoredox catalysis or microwave-assisted synthesis to improve efficiency .
- Yield Documentation : Report isolated yields post-chromatography, not crude yields, to standardize data .
Q. What computational methods predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate HOMO/LUMO energies.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) to assess stability under experimental conditions .
- Docking Studies : AutoDock Vina to model ligand binding to targets like IRAK4, focusing on hydrogen bonding with the methanamine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
